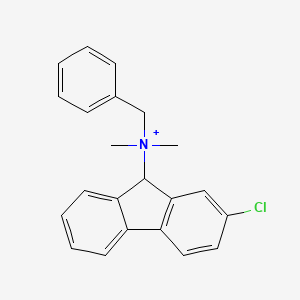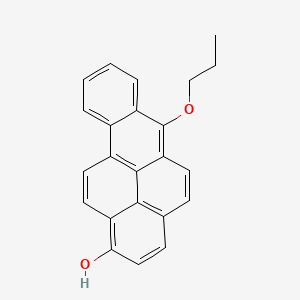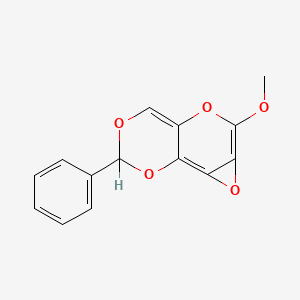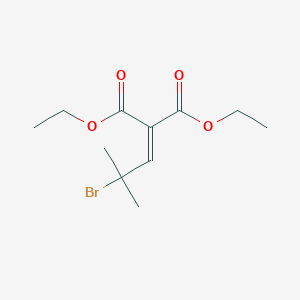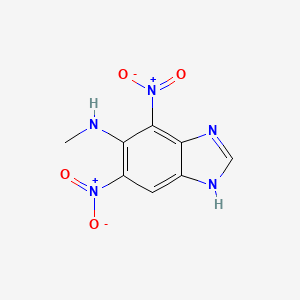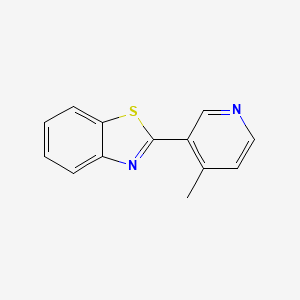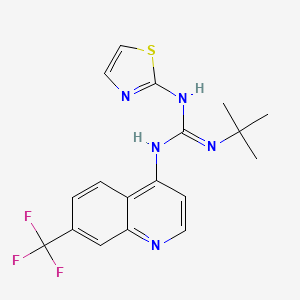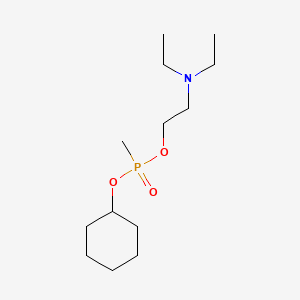![molecular formula C12H14O B14456893 Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- CAS No. 75405-49-1](/img/structure/B14456893.png)
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is an organic compound with the molecular formula C11H12O It is a derivative of benzene, where a [[(1-methyl-3-butynyl)oxy]methyl] group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Reagents such as bromine (Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or ethylbenzene derivatives.
Applications De Recherche Scientifique
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-methyl-3-butenyl)-: This compound has a similar structure but with a butenyl group instead of a butynyl group.
Benzene, 1-butynyl-: Another related compound with a butynyl group directly attached to the benzene ring.
Benzene, 1-butyl-3-methyl-: This compound has a butyl group and a methyl group attached to the benzene ring.
Uniqueness
Benzene, [[(1-methyl-3-butynyl)oxy]methyl]- is unique due to the presence of the [[(1-methyl-3-butynyl)oxy]methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
75405-49-1 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
pent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h1,4-6,8-9,11H,7,10H2,2H3 |
Clé InChI |
UKSXFTBAIZKREV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


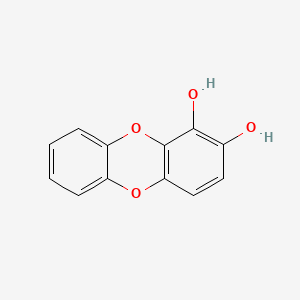
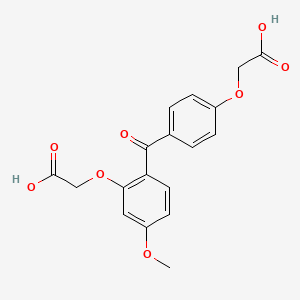
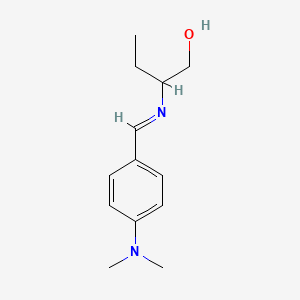
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

